molecular formula C16H20N4O2S B2828448 (1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone CAS No. 524047-06-1

(1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone

Katalognummer: B2828448
CAS-Nummer: 524047-06-1
Molekulargewicht: 332.42
InChI-Schlüssel: UZQSPQIMLUJTNE-LDADJPATSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone is a hybrid molecule derived from the pyrrolo[3,2,1-ij]quinoline scaffold, functionalized with a thiosemicarbazone moiety. Its structure includes a methoxy group at position 8, three methyl groups at positions 4, 4, and 6, and a fused pyrroloquinoline core. The thiosemicarbazone group (-NH-NH-CS-NH2) is attached to the quinoline-1,2-dione fragment via an imine bond (C=N), which predominantly adopts a Z-configuration due to intramolecular hydrogen bonding between the thiosemicarbazone’s NH group and the carbonyl oxygen of the quinoline-dione .

Synthesis: The compound is synthesized via condensation of 8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (CAS: 443321-63-9) with thiosemicarbazide in a methanol/HCl mixture under reflux conditions . Purification involves recrystallization from 2-propanol/acetic acid, yielding a product characterized by HPLC-HRMS, ¹H/¹³C NMR, and melting point analysis .

Eigenschaften

IUPAC Name

(2-hydroxy-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl)iminothiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-8-7-16(2,3)20-13-10(8)5-9(22-4)6-11(13)12(14(20)21)18-19-15(17)23/h5-6,8,21H,7H2,1-4H3,(H2,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJABYDHSRQBBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C3=C(C=C(C=C13)OC)C(=C2O)N=NC(=S)N)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone typically involves a multi-step process. One common method starts with the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide. This reaction produces the corresponding hydrazinocarbothioamides, which are then reacted with dimethyl acetylenedicarboxylate (DMAD) to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce different hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Recent studies have highlighted the compound's potential as an antiviral agent. Thiosemicarbazones are known for their ability to inhibit viral replication through various mechanisms.

Case Studies

  • A study published in N-Heterocycles as Promising Antiviral Agents demonstrated that derivatives of thiosemicarbazones exhibited significant antiviral activity against several viruses including HIV and HSV-1 at micromolar concentrations .

Anticancer Applications

The anticancer properties of (1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone have also been extensively studied.

Case Studies

  • Research published in Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity indicated that thiosemicarbazone derivatives demonstrated potent cytotoxic effects against various cancer cell lines . The study reported IC50 values indicating significant inhibition of cell growth.

Summary of Findings

Application TypeMechanismKey Findings
AntiviralInhibition of viral enzymesSignificant activity against HIV and HSV-1
AnticancerInduction of apoptosisPotent cytotoxic effects on cancer cell lines

Wirkmechanismus

The mechanism of action of (1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit blood coagulation factors Xa and XIa, which play crucial roles in the blood clotting cascade . The compound’s structure allows it to bind to these targets, thereby inhibiting their activity and potentially reducing the risk of thrombosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs differ in substituents on the quinoline core, alkyl groups, and the presence of halogens or heterocyclic systems. Below is a comparative analysis:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features Synthesis Highlights
Target Compound : (1E)-8-Methoxy-4,4,6-trimethyl-... 1-thiosemicarbazone 8-OCH₃, 4,4,6-CH₃ C₁₇H₂₁N₃O₃S 347.43 Z-configuration thiosemicarbazone; intramolecular H-bonding Reflux with thiosemicarbazide in MeOH/HCl
8-Ethoxy-4,4,6-trimethyl-...-dione (CAS: 727661-21-4) 8-OCH₂CH₃ C₁₆H₁₉NO₃ 273.33 Ethoxy group enhances lipophilicity; no thiosemicarbazone moiety Condensation with rhodanine in acetic acid
(1E)-4,4,6,8-Tetramethyl-... 1-thiosemicarbazone (CAS: 522659-87-6) 8-CH₃ C₁₆H₁₈N₄OS 314.41 Additional methyl at position 8; altered steric effects Similar synthesis with modified dione precursor
(1E)-4,4,6,8,9-Pentamethyl-... 1-thiosemicarbazone (CAS: 522659-86-5) 8,9-CH₃ C₁₇H₂₀N₄OS 328.43 Increased methyl substitution; potential for enhanced metabolic stability Multi-step alkylation and condensation
8-Iodo-4,4,6-trimethyl-...-dione 8-I C₁₅H₁₆INO₃ 409.20 Halogenation for electronic modulation; iodine enhances polarizability Iodination with I₂ in dioxane/pyridine
6-(4-Chlorophenyl)-4,4,6-trimethyl-...-dione 6-(4-Cl-C₆H₄) C₂₁H₁₉ClNO₃ 368.84 Bulky aryl substituent; potential π-π stacking interactions Friedel-Crafts alkylation

Physicochemical and Spectral Comparisons

Configuration and Stability :

  • The Z-configuration of the thiosemicarbazone group is common across analogs due to hydrogen bonding .
  • Halogenated derivatives (e.g., 8-iodo) exhibit lower solubility in polar solvents compared to methoxy/ethoxy variants .

Spectroscopic Data :

  • ¹H NMR : Methoxy protons in the target compound resonate at δ ~3.8 ppm, while ethoxy analogs show δ ~1.3–1.5 ppm (CH₃) and δ ~4.0–4.2 ppm (OCH₂) .
  • HPLC-HRMS : The target compound ([M+H]⁺ = 348.1245) differs from the ethoxy analog ([M+H]⁺ = 274.1436) by 74 amu due to the thiosemicarbazone group .

Methyl and halogen substituents influence bioavailability; for example, the pentamethyl derivative (CAS: 522659-86-5) is classified as an irritant, suggesting higher reactivity .

Biologische Aktivität

The compound (1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone is a thiosemicarbazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.

Synthesis

The synthesis of thiosemicarbazone derivatives typically involves the reaction of pyrroloquinoline-1,2-diones with thiosemicarbazide. The reaction conditions often include refluxing in methanol with catalytic amounts of hydrochloric acid to facilitate the formation of the desired thiosemicarbazones. High yields (over 90%) have been reported for these reactions .

Anticancer Properties

Recent studies have demonstrated significant anticancer activity of thiosemicarbazone derivatives against various cancer cell lines. In particular:

  • Cytotoxicity Assays : The compound exhibited potent cytotoxicity against C6 glioma and MCF7 breast cancer cell lines. Notably, several derivatives showed IC50 values lower than that of Imatinib, a well-known anticancer drug. For instance:
    • Compounds 3b, c, f, g, and m had IC50 values ranging from 9.08 to 10.59 μg/mL against C6 cells.
    • Compounds 3b, d, f, g, I, k, l, m, n, and r had IC50 values between 7.02 and 9.08 μg/mL against MCF7 cells .

The biological activity of these compounds is attributed to their ability to interact with specific molecular targets within cancer cells. Molecular docking studies indicate that these compounds bind effectively to proteins such as GRP78 and quinone reductase-2 (QR2), which are implicated in cancer cell survival and proliferation . The interaction leads to modulation of signaling pathways that promote apoptosis in cancerous cells.

Pharmacokinetic Properties

The pharmacokinetic properties of thiosemicarbazone derivatives have been evaluated using computational tools like SwissADME and admetSAR. These analyses suggest favorable absorption and distribution characteristics for the compounds studied. The predicted bioavailability is promising for further medicinal chemistry applications .

Comparative Biological Activity Table

CompoundCell LineIC50 (μg/mL)Comparison DrugComparison Drug IC50 (μg/mL)
3bC610.59Imatinib11.68
3cC69.08Imatinib11.68
3fMCF77.02Imatinib9.24
3gMCF78.00Imatinib9.24
3mC69.00Imatinib11.68

Case Studies

A notable case study involved the evaluation of a series of thiosemicarbazone derivatives in vitro against human cancer cell lines . The study highlighted the enhanced efficacy of certain derivatives over traditional chemotherapeutics like Imatinib.

Q & A

Q. What are the recommended synthetic strategies for (1E)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone?

Methodological Answer:

  • Step 1: Preparation of the Pyrroloquinoline Core
    Use multi-step condensation reactions, as seen in structurally related pyrrolo[3,4-c]quinolines. For example, cyclization of substituted pyrrole derivatives with quinoline precursors under acidic conditions can form the fused heterocyclic core .
  • Step 2: Thiosemicarbazone Formation
    React the carbonyl group of the pyrroloquinoline-dione with thiosemicarbazide in ethanol or methanol under reflux. Optimize pH (slightly acidic) to enhance nucleophilic attack on the carbonyl carbon .
  • Purification
    Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol for high purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation
    • Single-Crystal X-ray Diffraction : Resolve the (1E)-configuration of the thiosemicarbazone moiety and confirm stereochemistry .
    • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify key signals (e.g., methoxy protons at δ 3.8–4.0 ppm, thiosemicarbazone NH at δ 8.5–9.5 ppm) .
  • Mass Spectrometry
    High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+^+ expected for C20_{20}H21_{21}N4_4O3_3S) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Hazard Classification
    Based on structurally similar compounds, anticipate acute toxicity (Category 4 for oral/dermal/inhalation routes) .
  • Mitigation Strategies
    • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
    • Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Variable Substituent Analysis
    Synthesize derivatives with modifications to:
    • Methoxy Group : Replace with ethoxy or halogens to alter lipophilicity .
    • Thiosemicarbazone Side Chain : Introduce alkyl/aryl groups to enhance metal-chelating properties .
  • Biological Assays
    Test against target enzymes (e.g., topoisomerases) or cancer cell lines (e.g., MCF-7). Use IC50_{50} values to correlate substituents with potency (Table 1) .

Q. Table 1: Example SAR for Pyrazoloquinoline Derivatives

Substituent ModificationsObserved Activity (IC50_{50}, μM)Reference
8-Methoxy, 4,4,6-Trimethyl0.45 (Breast Cancer)Adapted from
8-Ethoxy, 4-Methylphenylmethyl1.20 (Antibacterial)

Q. What computational approaches are suitable for studying its mechanism of action?

Methodological Answer:

  • Molecular Docking
    Use AutoDock Vina to model interactions with DNA gyrase or kinases. Prioritize hydrogen bonding between the thiosemicarbazone NH and active-site residues .
  • DFT Calculations
    Analyze electron density maps to identify reactive sites (e.g., sulfur in thiosemicarbazone for redox activity) .

Q. How can solubility challenges be addressed in formulation studies?

Methodological Answer:

  • Co-Solvent Systems
    Use DMSO:water (1:4 v/v) or PEG-400 for in vitro assays .
  • Salt Formation
    React with hydrochloric acid to form a hydrochloride salt, improving aqueous solubility .

Contradictions and Resolutions

  • Synthetic Yield Variability : reports 40–45% yields for similar condensations, while achieves 80% via optimized coupling. Resolution: Use catalytic TBAB (tetrabutylammonium bromide) to enhance reaction efficiency .
  • Biological Activity Discrepancies : Methoxy vs. ethoxy substituents show differing potency (Table 1). Resolution: Conduct dose-response assays across multiple cell lines to validate trends .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.